molecular formula C13H25N3O3 B2913552 tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 873537-34-9

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate

Cat. No.: B2913552
CAS No.: 873537-34-9
M. Wt: 271.361
InChI Key: NUFLIFIOSXIFOX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C13H25N3O3 and a molecular weight of 271.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylcarbamoyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Preparation Methods

The synthesis of tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate or carbamoyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Comparison with Similar Compounds

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(carbamoyl)piperidin-4-ylcarbamate: This compound lacks the dimethyl substitution on the carbamoyl group, which may result in different chemical and biological properties.

    tert-Butyl 1-(methylcarbamoyl)piperidin-4-ylcarbamate: This compound has a single methyl group on the carbamoyl group, which can affect its reactivity and interactions with molecular targets.

    tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate: The presence of an ethyl group instead of a dimethyl group can lead to variations in the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .

Biological Activity

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate (CAS No. 873537-34-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a dimethylcarbamoyl moiety. Its molecular formula is C12H22N2O3C_{12}H_{22}N_2O_3 with a molecular weight of 230.32 g/mol.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight230.32 g/mol
CAS Number873537-34-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly those related to the NLRP3 inflammasome. This mechanism is significant in modulating inflammatory responses and could have implications for diseases characterized by excessive inflammation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.78 to 3.125 µg/mL, indicating its efficacy comparable to last-resort antibiotics like vancomycin and linezolid .

Cytotoxicity and Selectivity

In vitro assays have shown that the compound displays selective cytotoxicity against bacterial cells while sparing mammalian cells such as lung MCR-5 and skin BJ fibroblast cell lines. This selectivity is crucial for minimizing potential side effects in therapeutic applications .

Study on NLRP3 Inhibition

A pivotal study investigated the effects of this compound on the NLRP3 inflammasome activation in THP-1 macrophages. The compound was found to significantly reduce IL-1β release and pyroptotic cell death when cells were stimulated with lipopolysaccharide (LPS) followed by ATP treatment. The results indicated a dose-dependent inhibition, with effective concentrations around 10 µM .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties that enhance its biological activity. For instance, modifications to the piperidine structure or substituents can drastically alter the compound's efficacy against specific bacterial strains or its overall safety profile .

Properties

IUPAC Name

tert-butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-11(17)14-10-6-8-16(9-7-10)12(18)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFLIFIOSXIFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.50 mmol) of tert-butyl 4-piperidinylcarbamate in 20 mL of dichloromethane was added 522 μL (3.74 mmol) of triethylamine and 276 μL (3.00 mmol) of dimethylaminocarbonyl chloride and the mixture was stirred for 2 hours at room temperature. Then, the mixture was treated with ethyl acetate and the organic layer was washed with water and saturated saline solution, and then, dried over with anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 636 mg (94%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
522 μL
Type
reactant
Reaction Step One
Quantity
276 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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